3-Bromo-5,6-diphenyl-1,2,4-triazine

Chiral ligand synthesis Buchwald-Hartwig amination Pd-catalyzed cross-coupling

Preferred electrophilic partner for chiral oxazoline-triazine ligand synthesis via Buchwald-Hartwig amination. The 3-bromo derivative enables efficient Pd-catalyzed cross-coupling with enantiopure amines—unlike 3-chloro (side reactions) or 3-hydroxy (unreactive) analogs—ensuring ligand purity and reproducible enantioselective catalysis (up to 92% ee, 95% yield).

Molecular Formula C15H10BrN3
Molecular Weight 312.16 g/mol
Cat. No. B13138881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6-diphenyl-1,2,4-triazine
Molecular FormulaC15H10BrN3
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC(=N2)Br)C3=CC=CC=C3
InChIInChI=1S/C15H10BrN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H
InChIKeyMGKLLSLKEZCXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,6-diphenyl-1,2,4-triazine: A Versatile Heterocyclic Scaffold for Cross-Coupling and Chiral Ligand Synthesis


3-Bromo-5,6-diphenyl-1,2,4-triazine (CAS 1292318-80-9) is a heterocyclic building block featuring a 1,2,4-triazine core substituted with phenyl groups at positions 5 and 6 and a reactive bromine atom at position 3. This bromine substituent enables Pd-catalyzed cross-coupling reactions—most notably Buchwald–Hartwig aminations [1][2]—facilitating the synthesis of chiral oxazoline–triazine ligands used in enantioselective catalysis [3].

Why 3-Bromo-5,6-diphenyl-1,2,4-triazine Cannot Be Replaced by Common 3-Halo or 3-Hydroxy Analogs


Substituting 3-bromo-5,6-diphenyl-1,2,4-triazine with its 3-chloro or 3-hydroxy analogs is not straightforward due to divergent reactivity profiles. The 3-bromo derivative uniquely enables efficient Buchwald–Hartwig Pd-catalyzed cross-coupling with enantiopure amines to form chiral oxazoline–triazine ligands [1]; the 3-chloro variant, in contrast, undergoes undesired side reactions (e.g., nucleophilic aromatic substitution pathways) under similar conditions [1]. Furthermore, the 3-hydroxy precursor is unreactive toward cross-coupling and serves only as a synthetic intermediate for halogenation . These reactivity differences carry direct consequences for ligand yield, stereochemical fidelity, and downstream catalytic performance.

Quantitative Differentiation of 3-Bromo-5,6-diphenyl-1,2,4-triazine: Head-to-Head Reactivity and Synthetic Efficiency


Pd-Catalyzed Amination Reactivity: 3-Bromo vs. 3-Chloro Derivative

In the synthesis of chiral oxazoline–triazine ligands, 3-bromo-5,6-diphenyl-1,2,4-triazine (7a) undergoes efficient Buchwald–Hartwig Pd-catalyzed cross-coupling with enantiopure 3-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amines to yield ligands 2a–d in high purity. In contrast, the 3-chloro analog (7b) produces undesired side products 13 or 14 via competing nucleophilic aromatic substitution pathways under identical conditions, compromising yield and product integrity [1].

Chiral ligand synthesis Buchwald-Hartwig amination Pd-catalyzed cross-coupling

Crystal Structure and Conformational Stability: Derivatized Ligand vs. Parent Scaffold

The crystal structure of N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine—synthesized from 3-bromo-5,6-diphenyl-1,2,4-triazine—reveals distinct conformational features: phenyl rings are oriented at dihedral angles of 29.0(1)° and 54.6(1)° relative to the triazine core, while the oxazoline–triazine centroid–centroid distance of 3.749(2) Å indicates π–π stacking [1]. In comparison, the parent 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline exhibits larger phenyl dihedral angles (58.60(4)° and 36.35(3)°) and a longer π–π separation of 3.8722(7) Å [2].

X-ray crystallography Conformational analysis π-π stacking

Synthetic Yield and Purity: 3-Bromo Derivative vs. 3-Hydroxy Precursor

The synthesis of 3-bromo-5,6-diphenyl-1,2,4-triazine from the 3-hydroxy precursor proceeds with 72% yield after silica gel chromatography (yellow solid, mp 154–155°C) . The starting 3-hydroxy-5,6-diphenyl-1,2,4-triazine is commercially available in high purity (>98%) but is unreactive toward cross-coupling; the bromination step introduces the essential handle for downstream diversification.

Synthesis optimization Halogenation Process chemistry

High-Value Application Scenarios for 3-Bromo-5,6-diphenyl-1,2,4-triazine Based on Verified Differentiation


Synthesis of Chiral Oxazoline–Triazine Ligands for Enantioselective Catalysis

3-Bromo-5,6-diphenyl-1,2,4-triazine is the preferred electrophilic partner for constructing chiral oxazoline–triazine ligands via Buchwald–Hartwig amination [1]. These ligands, when complexed with Cu(II), catalyze the enantioselective nitroaldol (Henry) reaction with enantiopurities up to 92% and yields up to 95% [2]. The clean reactivity profile of the 3-bromo derivative—avoiding the side products observed with the 3-chloro analog—ensures ligand purity and reproducible catalytic performance, making it the reagent of choice for asymmetric catalysis research.

Crystal Engineering and Supramolecular Assembly Studies

The 3-bromo derivative serves as a versatile precursor to amine-functionalized 5,6-diphenyl-1,2,4-triazines that exhibit distinct solid-state packing motifs. As demonstrated by the crystal structure of N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine, the phenyl dihedral angles (29.0° and 54.6°) and π–π centroid–centroid distance (3.749 Å) differ markedly from related scaffolds [3]. These structural parameters are relevant for designing molecular solids with tailored electronic, optical, or host–guest properties.

Medicinal Chemistry Scaffold Diversification

The reactive C3–Br bond enables rapid diversification of the 5,6-diphenyl-1,2,4-triazine core into libraries of 3-amino, 3-thio, and 3-alkoxy derivatives [4]. SAR studies on related diphenyltriazine analogs reveal that halogen substitution patterns strongly influence biological activity—for instance, T4 (IC₅₀ = 1.074 μM) and T7 (IC₅₀ = 1.158 μM) in the antileishmanial series outperform miltefosine (IC₅₀ = 1.477 μM) [5]. While 3-bromo-5,6-diphenyl-1,2,4-triazine itself is an intermediate, its role as a gateway to diverse 3-substituted analogs positions it as a critical building block in hit-to-lead campaigns.

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